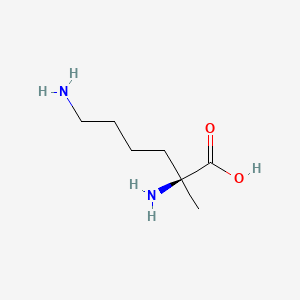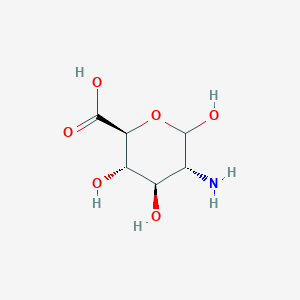
ethyl (2Z)-2-hydrazinylidenepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-hydrazinylidenepropanoate, also known as EHP, is a chemical compound that has been widely used in scientific research. EHP is a hydrazine derivative that has been shown to have potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate is still not fully understood. However, it has been suggested that ethyl (2Z)-2-hydrazinylidenepropanoate may work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can contribute to the development of various diseases. By inhibiting the production of ROS, ethyl (2Z)-2-hydrazinylidenepropanoate may help to prevent or treat these diseases.
Biochemical and Physiological Effects:
ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can improve cognitive function and reduce oxidative stress in the brain. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research. However, one limitation of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on ethyl (2Z)-2-hydrazinylidenepropanoate. One direction is to further investigate its mechanism of action and how it works to inhibit the production of ROS. Another direction is to explore its potential therapeutic applications in more detail, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could focus on developing more cost-effective synthesis methods for ethyl (2Z)-2-hydrazinylidenepropanoate, which would make it more accessible for use in lab experiments.
In conclusion, ethyl (2Z)-2-hydrazinylidenepropanoate is a promising compound that has potential therapeutic applications. Its unique chemical properties, low toxicity profile, and potential for treating cancer and neurodegenerative diseases make it a promising candidate for further research. While there are still many unanswered questions about its mechanism of action and its full therapeutic potential, future research on ethyl (2Z)-2-hydrazinylidenepropanoate is likely to yield valuable insights into its use as a therapeutic agent.
Méthodes De Synthèse
Ethyl (2Z)-2-hydrazinylidenepropanoate can be synthesized through a simple reaction between hydrazine hydrate and ethyl acrylate. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at a temperature of around 60°C. The resulting product is then purified through column chromatography to obtain pure ethyl (2Z)-2-hydrazinylidenepropanoate.
Applications De Recherche Scientifique
Ethyl (2Z)-2-hydrazinylidenepropanoate has been widely used in scientific research due to its potential therapeutic applications. ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation treatment. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl (2Z)-2-hydrazinylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVZRKZUJAEJI-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-hydrazinylidenepropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)



